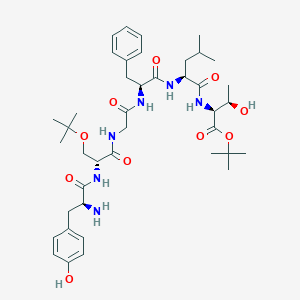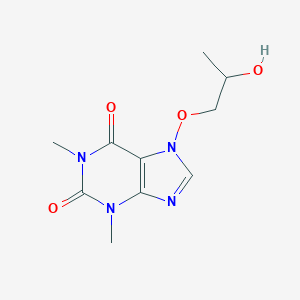
7-(2-Hydroxypropoxy)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Hydroxypropoxy)theophylline, also known as diprophylline, is a xanthine derivative that is commonly used as a bronchodilator in the treatment of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It is a synthetic compound that has been extensively studied for its potential therapeutic uses and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 7-(2-Hydroxypropoxy)theophyllinee involves the inhibition of phosphodiesterase enzymes, which results in the accumulation of cyclic AMP and cyclic GMP. This leads to the relaxation of smooth muscles in the airways and blood vessels, resulting in bronchodilation and vasodilation, respectively.
生化和生理效应
Diprophylline has been shown to have several biochemical and physiological effects, including increased heart rate, increased blood flow, and improved oxygenation. It has also been shown to have anti-inflammatory effects that can reduce the severity of asthma and COPD symptoms.
实验室实验的优点和局限性
One advantage of 7-(2-Hydroxypropoxy)theophyllinee is that it is a synthetic compound that can be easily synthesized and purified, making it readily available for use in scientific research studies. However, one limitation is that it has a narrow therapeutic window, meaning that the dosage must be carefully regulated to avoid toxicity.
未来方向
There are several future directions for the scientific research of 7-(2-Hydroxypropoxy)theophyllinee, including:
1. Studying its potential therapeutic uses in the treatment of cardiovascular diseases such as hypertension and heart failure.
2. Investigating its anti-inflammatory effects in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Developing new formulations of 7-(2-Hydroxypropoxy)theophyllinee that can improve its bioavailability and reduce its potential side effects.
4. Studying its potential use in combination with other drugs for the treatment of respiratory diseases and other conditions.
Conclusion:
In conclusion, 7-(2-Hydroxypropoxy)theophyllinee is a synthetic compound that has been extensively studied for its potential therapeutic uses in the treatment of respiratory and cardiovascular diseases. Its mechanism of action involves the inhibition of phosphodiesterase enzymes, resulting in bronchodilation and vasodilation. While it has several advantages for use in scientific research studies, it also has limitations that must be carefully considered. There are several future directions for the scientific research of 7-(2-Hydroxypropoxy)theophyllinee, which could lead to the development of new and improved treatments for various diseases and conditions.
合成方法
The synthesis of 7-(2-Hydroxypropoxy)theophylline involves the reaction of theophylline with 2-chloro-1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 7-(2-Hydroxypropoxy)theophyllinee, which can be purified through recrystallization or column chromatography.
科学研究应用
Diprophylline has been extensively studied for its potential therapeutic uses in the treatment of respiratory diseases. It has been shown to have bronchodilator effects that can improve lung function and reduce the symptoms of asthma and COPD. In addition, 7-(2-Hydroxypropoxy)theophyllinee has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have vasodilator effects that can improve blood flow and reduce blood pressure.
属性
CAS 编号 |
19729-83-0 |
|---|---|
产品名称 |
7-(2-Hydroxypropoxy)theophylline |
分子式 |
C10H14N4O4 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
7-(2-hydroxypropoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-6(15)4-18-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3 |
InChI 键 |
FQDAAPOUQOEUCR-UHFFFAOYSA-N |
SMILES |
CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
规范 SMILES |
CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
同义词 |
GD 094 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



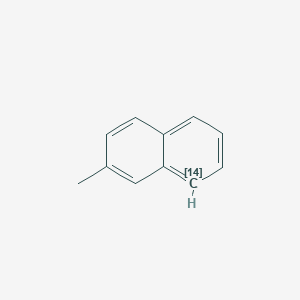
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
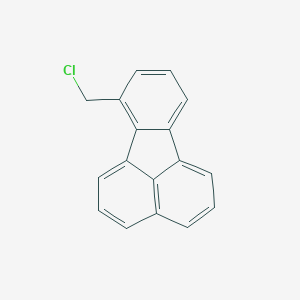
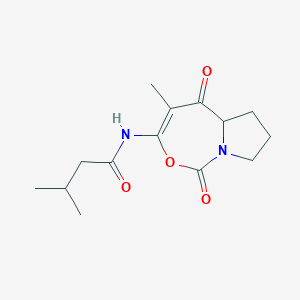

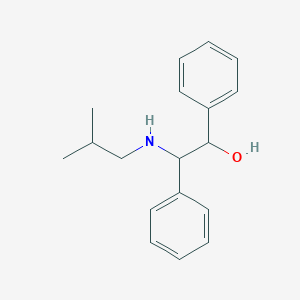
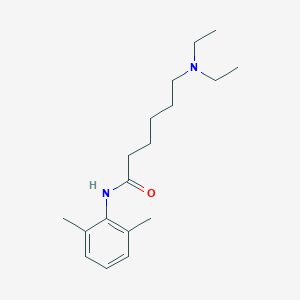
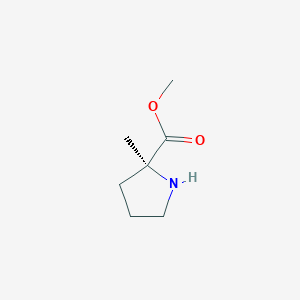
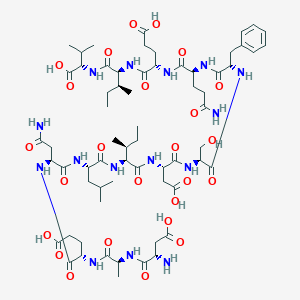
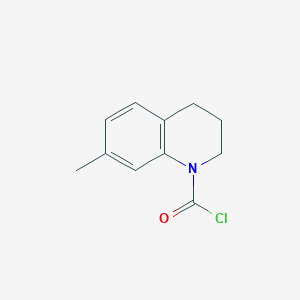
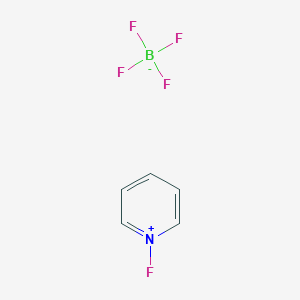
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

